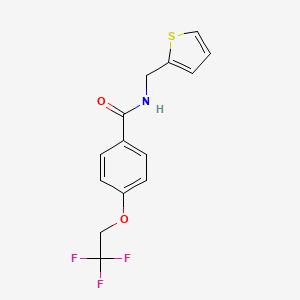

N-(2-thienylmethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide

Description

N-(2-thienylmethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic carboxamide derivative characterized by a benzene ring substituted with a trifluoroethoxy group at the para position and a thienylmethyl group attached to the amide nitrogen. The trifluoroethoxy group introduces strong electron-withdrawing effects and enhanced metabolic stability, while the thienylmethyl moiety contributes unique steric and electronic properties due to the sulfur-containing heterocycle.

Properties

IUPAC Name |

N-(thiophen-2-ylmethyl)-4-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2S/c15-14(16,17)9-20-11-5-3-10(4-6-11)13(19)18-8-12-2-1-7-21-12/h1-7H,8-9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMGXJQTEDCHMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=CC=C(C=C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound belongs to the class of thiophene derivatives. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific target and mode of action. Thiophene derivatives can have a range of effects, from anti-inflammatory and antimicrobial to anticancer activities.

Biological Activity

N-(2-thienylmethyl)-4-(2,2,2-trifluoroethoxy)benzenecarboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzenecarboxamides and features a thienylmethyl group along with a trifluoroethoxy substituent. The molecular formula is , indicating the presence of fluorine atoms which may influence its biological interactions.

Biological Activity Overview

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The trifluoroethoxy group is known to enhance lipophilicity, potentially increasing membrane permeability and thus enhancing antimicrobial effects against various pathogens.

- Antiviral Potential : Compounds that inhibit (H+/K+) ATPase activity have been noted for their antiviral effects. This mechanism could be relevant for this compound, suggesting it may function as an antiviral agent by disrupting ionic gradients essential for viral replication .

- Anticancer Properties : Research indicates that related compounds show promise in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The presence of the thienyl group may contribute to these effects by interacting with specific cellular targets.

- Membrane Interaction : The lipophilic nature of the trifluoroethoxy group suggests that the compound may interact with cellular membranes, potentially leading to alterations in membrane fluidity and permeability.

- Reactive Oxygen Species (ROS) Production : Some studies indicate that similar compounds can induce ROS production, leading to oxidative stress in cells, which is a known mechanism for inducing apoptosis in cancer cells and inhibiting microbial growth .

Table 1: Summary of Biological Activities

Case Study Example

A study focusing on compounds structurally similar to this compound highlighted its potential as an antifungal agent. The combination of this compound with other natural products showed enhanced efficacy against resistant strains of Candida albicans and Aspergillus fumigatus. The mechanism was linked to mitochondrial membrane depolarization and increased ROS levels .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two closely related benzenecarboxamide derivatives from and :

| Compound Name | Molecular Formula | Substituents on Benzene | Amide Nitrogen Substituent | Molecular Weight |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₂F₃NO₂S | 4-(2,2,2-Trifluoroethoxy) | 2-Thienylmethyl | 315.31 g/mol |

| N-(2-{[(4-Chloroanilino)carbonyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS 338404-66-3) | C₂₀H₁₈ClF₆N₃O₄ | 2,5-Bis(2,2,2-trifluoroethoxy) | 2-[(4-Chlorophenyl)carbamoylamino]ethyl | 513.82 g/mol |

| N-[2-[[4-Methoxybenzoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide (CAS 338404-43-6) | C₂₁H₂₀F₆N₂O₅ | 2,5-Bis(2,2,2-trifluoroethoxy) | 2-[(4-Methoxybenzoyl)amino]ethyl | 494.40 g/mol |

Key Observations:

Trifluoroethoxy Substitution: The target compound has a single trifluoroethoxy group, whereas the analogs in and feature bis(trifluoroethoxy) substitution. The electron-withdrawing nature of trifluoroethoxy groups stabilizes the aromatic ring, influencing binding interactions with biological targets such as enzymes or receptors.

Amide Nitrogen Substituents: The target compound’s thienylmethyl group introduces a sulfur atom, which may alter electronic distribution and hydrogen-bonding capacity compared to the ethyl-linked carbamoyl () or methoxybenzoyl () substituents.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | CAS 338404-66-3 | CAS 338404-43-6 |

|---|---|---|---|

| LogP (Predicted) | ~2.8 | ~4.1 | ~3.9 |

| Hydrogen Bond Donors | 1 | 3 | 2 |

| Hydrogen Bond Acceptors | 5 | 8 | 7 |

| Topological Polar Surface Area (Ų) | 65.5 | 115.2 | 103.4 |

Implications:

- The target compound’s lower molecular weight and polar surface area suggest better solubility and oral bioavailability compared to the bis-trifluoroethoxy analogs.

- The bis-trifluoroethoxy compounds ( and ) may exhibit prolonged metabolic half-lives due to increased fluorine content but could face challenges in formulation due to hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.